molecular formula C16H20ClN3O3S2 B2518553 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride CAS No. 1189878-85-0

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride

Cat. No.: B2518553
CAS No.: 1189878-85-0
M. Wt: 401.92
InChI Key: JRBBEBARZONCED-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a complex organic compound that belongs to the class of thiazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .

Properties

IUPAC Name

3-ethylsulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2.ClH/c1-3-24(21,22)12-6-4-5-11(9-12)15(20)18-16-17-13-7-8-19(2)10-14(13)23-16;/h4-6,9H,3,7-8,10H2,1-2H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBBEBARZONCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(ethanesulfonyl)benzoic acid with 2-amino-5-methylthiazole under acidic conditions to form the thiazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups .

Scientific Research Applications

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antitumor agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and functional materials.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA gyrase and SARS-CoV-2 glycoprotein, leading to its antimicrobial and antiviral activities. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific and medical applications .

Biological Activity

The compound 3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a thiazole-derived benzamide that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17N3O2S(Ethanesulfonyl group)+(Thiazole and Benzamide moieties)\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}\quad (\text{Ethanesulfonyl group})\quad +\quad (\text{Thiazole and Benzamide moieties})

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Thiazole derivatives have been tested against various bacterial strains with notable results. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL against Gram-positive bacteria .
  • In a recent investigation, several new thiazolylamine derivatives were synthesized and tested. One compound showed an MIC of 31.25 µg/mL , indicating promising antibacterial activity .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties:

  • Research indicates that thiazole-integrated compounds can exhibit significant anticonvulsant activity. One study highlighted a derivative that provided 100% protection in animal models against seizures induced by pentylenetetrazole (PTZ) .
  • Structure-activity relationship (SAR) analyses revealed that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant efficacy.

Cytotoxic Activity

Cytotoxicity studies have demonstrated that certain thiazole derivatives can effectively inhibit cancer cell lines:

  • A particular thiazole derivative displayed equipotent activity against Jurkat and A-431 cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, which is essential for their cytotoxic activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives revealed that compounds with specific substitutions exhibited superior antimicrobial properties compared to traditional antibiotics like ampicillin and streptomycin. The SAR analysis pointed out that the presence of amino groups significantly enhances antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
Compound A6.25Staphylococcus aureus
Compound B12.5Escherichia coli
Compound C31.25Bacillus subtilis

Case Study 2: Anticonvulsant Activity

In a controlled experiment evaluating the anticonvulsant properties of various thiazole derivatives, one compound was found to completely eliminate the tonic extensor phase in animal models.

CompoundProtection (%)ED50 (mg/kg)
Compound D10020
Compound E8030

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